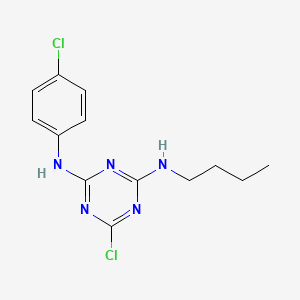
N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-chloro-N'-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, commonly known as BCT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCT is a potent inhibitor of photosynthesis, and its unique chemical structure makes it an attractive candidate for use in herbicides and pesticides.
Applications De Recherche Scientifique
BCT has been extensively studied for its potential applications in herbicides and pesticides. Its inhibitory effect on photosynthesis makes it an attractive candidate for use in controlling weeds and other unwanted plants. In addition to its use in agriculture, BCT has also been studied for its potential applications in the treatment of cancer and other diseases.
Mécanisme D'action
BCT works by inhibiting the electron transport chain in photosystem II of plants, leading to a disruption in the photosynthetic process. This results in the accumulation of reactive oxygen species, which ultimately leads to cell death. BCT has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BCT has been shown to have a wide range of biochemical and physiological effects. In plants, BCT inhibits photosynthesis, leading to a reduction in growth and ultimately cell death. In animals, BCT has been shown to have both toxic and non-toxic effects, depending on the dose and duration of exposure. BCT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCT in laboratory experiments is its potent inhibitory effect on photosynthesis. This makes it an attractive candidate for use in studying the photosynthetic process and its regulation. However, one of the limitations of using BCT in laboratory experiments is its potential toxicity to animals and humans. Careful handling and proper safety precautions must be taken to avoid exposure to BCT.
Orientations Futures
There are several future directions for research on BCT. One area of research is the development of more potent and selective inhibitors of photosynthesis. Another area of research is the development of new applications for BCT, such as in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the potential toxicity of BCT to humans and animals, as well as its environmental impact.
Méthodes De Synthèse
BCT can be synthesized through a multistep process involving the reaction of 4-chloroaniline with butylamine to form N-butyl-4-chloroaniline. This intermediate product is then reacted with cyanuric chloride to produce BCT. The synthesis of BCT is relatively straightforward and can be performed using standard laboratory equipment.
Propriétés
IUPAC Name |
4-N-butyl-6-chloro-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5/c1-2-3-8-16-12-18-11(15)19-13(20-12)17-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBALRRDKWVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
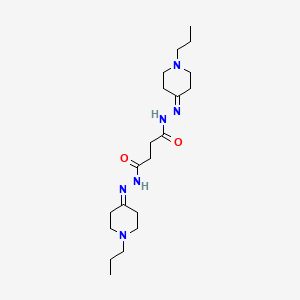
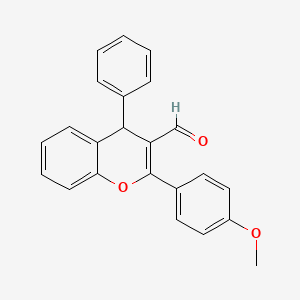
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
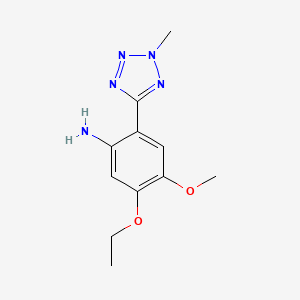
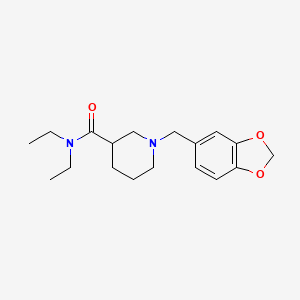
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)

![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
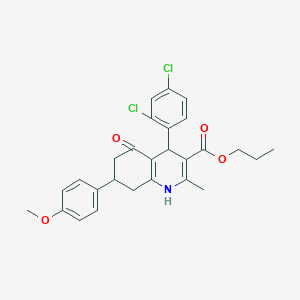
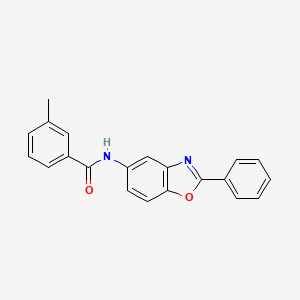
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)